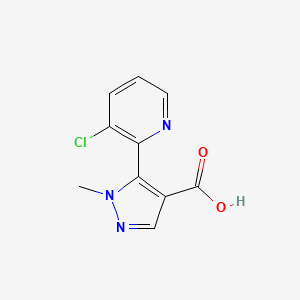
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . It contains a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3-chloropyridin-2-yl group is a pyridine ring with a chlorine atom at the 3-position .Wissenschaftliche Forschungsanwendungen
Insecticide Development
This compound serves as a precursor in the synthesis of novel N-pyridylpyrazole thiazole derivatives, which have shown promising insecticidal activities. Specifically, these derivatives have been effective against Lepidoptera pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with certain compounds exhibiting better efficacy than commercial insecticides like indoxacarb .
Agricultural Pest Management
The derivatives of this compound are being explored for their potential to manage agricultural pests that cause significant crop losses annually. By targeting pests with short reproductive cycles and high reproductive rates, these derivatives could play a crucial role in improving food security .
Synthesis of Bioactive Molecules
The pyrazole scaffold, which includes this compound, is frequently used in the synthesis of bioactive chemicals. These scaffolds are integral in medicinal chemistry, drug discovery, and agrochemistry due to their versatility and reactivity .
Coordination Chemistry
Pyrazole derivatives, including those derived from this compound, are used in coordination chemistry. They can act as ligands to form complexes with various metals, which are important in catalysis and material science .
Organometallic Chemistry
In organometallic chemistry, the pyrazole ring found in this compound is utilized to create complexes with metal ions. These complexes have applications in catalysis, including the facilitation of organic transformations .
Green Chemistry
The synthesis strategies involving this compound often employ green chemistry principles, such as using less hazardous solvents and energy-efficient methods like microwave-assisted reactions. This approach minimizes environmental impact and enhances sustainability .
Cancer Research
Derivatives synthesized from this compound have been studied for their potential anti-cancer properties. For instance, certain pyrazole derivatives have shown the ability to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies .
Advanced Material Synthesis
The chemical properties of this compound make it suitable for the synthesis of advanced materials. These materials can have unique electrical, optical, or mechanical properties, which are valuable in electronics, photonics, and nanotechnology .
Zukünftige Richtungen
Pyrazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems .
Eigenschaften
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUWUUSHDTHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



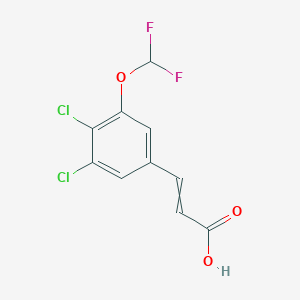
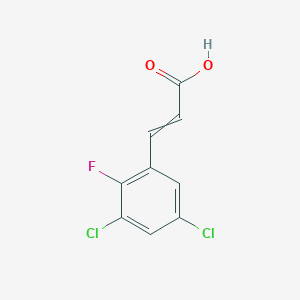

![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
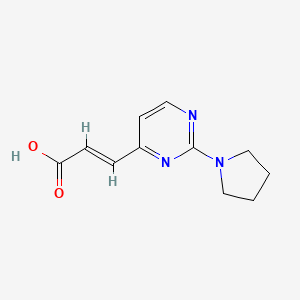
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)

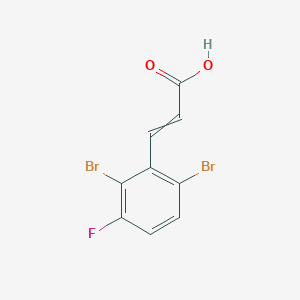


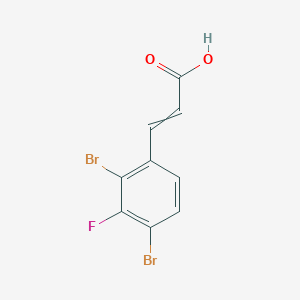
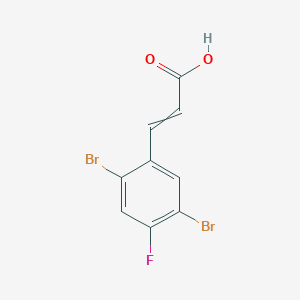

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)